molecular formula C16H17N5O3 B12895551 2'-Deoxy-N-phenyladenosine CAS No. 37109-91-4

2'-Deoxy-N-phenyladenosine

Cat. No.: B12895551
CAS No.: 37109-91-4
M. Wt: 327.34 g/mol
InChI Key: LMHFFSQJPBXLLK-YNEHKIRRSA-N
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Description

2’-Deoxy-N-phenyladenosine is a chemical compound with the molecular formula C16H17N5O4 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the amino group at the 6-position of the adenine base is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-phenyladenosine typically involves the modification of adenosine derivatives. One common method is the nucleophilic substitution reaction, where the 2’-hydroxyl group of adenosine is replaced by a hydrogen atom using a deoxygenating agent. The phenyl group is introduced through a nucleophilic aromatic substitution reaction on the adenine base.

Industrial Production Methods

Industrial production of 2’-Deoxy-N-phenyladenosine can be achieved through enzymatic transglycosylation reactions.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-phenyladenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various phenyl-substituted analogs .

Scientific Research Applications

2’-Deoxy-N-phenyladenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-phenyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate various signaling pathways, depending on the context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: Lacks the phenyl group and has different biological activity.

    N6-Phenyladenosine: Similar structure but with the phenyl group at the 6-position of the adenine base.

    2’-Deoxy-N-(phenoxyacetyl)adenosine: Contains a phenoxyacetyl group instead of a phenyl group .

Uniqueness

2’-Deoxy-N-phenyladenosine is unique due to the specific placement of the phenyl group and the absence of the 2’-hydroxyl group. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

37109-91-4

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1

InChI Key

LMHFFSQJPBXLLK-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O

Origin of Product

United States

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